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Introduction: The Strategic Importance of 2-Bromo-
5-nitrothiazole
2-Bromo-5-nitrothiazole is a highly versatile heterocyclic compound that has emerged as a

pivotal building block in modern synthetic chemistry.[1] Its structure, featuring a five-membered

thiazole ring containing both sulfur and nitrogen, is strategically functionalized with two key

groups: a bromine atom at the 2-position and a nitro group at the 5-position.[2] This specific

arrangement of functional groups imparts a unique electronic profile and reactivity, making it an

invaluable intermediate in the synthesis of a wide array of complex molecules.[3]

The true utility of this compound lies in the distinct roles of its substituents. The bromine atom

serves as an excellent leaving group and a handle for cross-coupling reactions, while the

potent electron-withdrawing nature of the nitro group activates the thiazole ring for specific

chemical transformations.[3] This dual functionality allows chemists to perform sequential and

regioselective modifications, building molecular complexity with precision. Consequently, 2-
Bromo-5-nitrothiazole is not merely a reagent but a strategic linchpin in multi-step syntheses

targeting novel pharmaceuticals, agrochemicals, and advanced functional materials.[2][3] This

guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications

for researchers, scientists, and drug development professionals.
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A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. The key properties of 2-Bromo-5-nitrothiazole
are summarized below for easy reference.

Property Value Source(s)

CAS Number 3034-48-8 [2][4][5]

Molecular Formula C₃HBrN₂O₂S [2][3][4]

Molecular Weight 209.02 g/mol [3][4][5]

Appearance
Light yellow to brown

crystalline powder
[2][3]

Melting Point 85-91 °C (decomposes) [2][3]

IUPAC Name 2-bromo-5-nitro-1,3-thiazole [4][6]

Purity ≥97% (GC) [3][5]

Storage Conditions
Store at room temperature or

under inert gas at 2–8 °C
[2][7]

Topological Polar Surface Area

(TPSA)
56.03 Å² [5][8]

LogP (Computed) 1.8138 [5][8]

SMILES
[O-]--INVALID-LINK--

c1cnc(Br)s1
[5][7]

InChI Key
ANIJFZVZXZQFDH-

UHFFFAOYSA-N
[6]

Synthesis Pathway
While various proprietary methods exist, a common and logical synthetic approach to 2-
Bromo-5-nitrothiazole involves the diazotization of its amino precursor, 2-amino-5-

nitrothiazole, followed by a Sandmeyer-type reaction. This well-established transformation in

aromatic chemistry provides a reliable route to replace an amino group with a bromine atom.
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Causality of Experimental Choices: The synthesis begins with 2-amino-5-nitrothiazole, a readily

available starting material.[9] The amino group is converted into a diazonium salt using nitrous

acid (generated in situ from sodium nitrite and a strong acid like HBr). The diazonium group is

an excellent leaving group (releasing N₂ gas), facilitating its substitution. The subsequent

introduction of a copper(I) bromide catalyst promotes the efficient replacement of the diazonium

group with a bromide ion from the HBr solution, yielding the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6009888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Reagents & Conditions

Final Product

2-Amino-5-nitrothiazole

1. NaNO₂, HBr
(Diazotization)

0-5 °C

Step 1

2. CuBr
(Sandmeyer Reaction)

Step 2

2-Bromo-5-nitrothiazole

Yields

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Bromo-5-nitrothiazole.

Core Reactivity: A Tale of Two Handles
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The synthetic power of 2-Bromo-5-nitrothiazole stems from its predictable and versatile

reactivity, dominated by two primary pathways: nucleophilic substitution and palladium-

catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)
The thiazole ring is electron-deficient, a characteristic that is significantly amplified by the

strong electron-withdrawing effect of the 5-nitro group. This electronic pull makes the carbon

atom at the 2-position, which is bonded to the bromine, highly electrophilic.[10] Consequently, it

is susceptible to attack by a wide range of nucleophiles (Nuc:⁻).[11][12] The bromine atom

functions as an effective leaving group (as Br⁻), allowing for its displacement and the formation

of a new carbon-nucleophile bond.[13][14] This reaction is fundamental for introducing diverse

functional groups at the 2-position of the thiazole ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

2-Bromo-5-nitrothiazole + Nuc⁻

Meisenheimer-type
Complex (Anionic σ-complex)

[Rate-Determining Step]

Attack by
Nucleophile

2-Substituted-5-nitrothiazole + Br⁻

Loss of Leaving
Group (Bromide)

Click to download full resolution via product page

Caption: Logical workflow of the SNAr reaction on 2-Bromo-5-nitrothiazole.

Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
The carbon-bromine bond in 2-Bromo-5-nitrothiazole makes it an ideal substrate for

palladium-catalyzed cross-coupling reactions, one of the most powerful bond-forming

methodologies in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an

organohalide with an organoboron species, is particularly prominent.[15][16] This reaction

enables the formation of carbon-carbon bonds, linking the thiazole core to various aryl,

heteroaryl, or alkyl groups, which is a cornerstone of drug discovery and materials science.
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The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is a self-

validating system: the catalyst is consumed in the initial step and regenerated in the final step,

allowing a small amount of palladium to facilitate a large number of transformations.

Pd(0)L₂

R¹-Pd(II)L₂-Br
(trans-complex)

 Oxidative
 Addition 

R¹-Pd(II)L₂-R²

 Transmetalation 

 Reductive
 Elimination 

R¹-R²

R¹-Br
(2-Bromo-5-nitrothiazole)

R²-B(OR)₂
(Boronic Ester) Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for the coupling of 2-Bromo-5-
nitrothiazole with a generic arylboronic acid.

Objective: To synthesize 2-aryl-5-nitrothiazole via a palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction.

Materials:

2-Bromo-5-nitrothiazole (1.0 eq)
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Arylboronic acid (1.2 eq)

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

Toluene and Water (e.g., 10:1 v/v)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add 2-Bromo-5-nitrothiazole (1.0 eq), the arylboronic acid (1.2 eq),

Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for

10-15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

Solvent Addition: Add degassed toluene and water via syringe. The use of a biphasic solvent

system is common and often enhances the reaction rate.[17]

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). A typical reaction time is 2-12 hours.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the pure 2-aryl-5-nitrothiazole.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for

Suzuki couplings of heteroaryl halides.[17][18] The choice of a palladium acetate/SPhos

catalytic system is known for its high efficiency and broad substrate scope. The use of K₃PO₄

as the base is standard for activating the boronic acid for transmetalation.[17] Monitoring by
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TLC or LC-MS provides in-process validation that the starting material is consumed and the

product is formed.

Applications in Scientific Research and
Development
The unique reactivity of 2-Bromo-5-nitrothiazole makes it a valuable starting point for various

research endeavors.

Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic

agents.[3] The thiazole ring is a "privileged scaffold" found in numerous FDA-approved

drugs.[19][20] Derivatives have shown potential as antimicrobial, anticancer, and anti-

inflammatory agents.[3][19][21] For example, it serves as a precursor to compounds like

Nitazoxanide, an antiprotozoal drug.[22][23]

Agrochemicals: The compound is used in the formulation of next-generation pesticides and

herbicides, leveraging the biological activity of the nitrothiazole core to protect crops and

improve yields.[2][3]

Material Science: Researchers are exploring its use in creating novel organic materials for

electronics and specialized coatings, where its electronic properties can be harnessed to

enhance performance and durability.[3]

Biochemical Probes: In biochemical research, it is used to synthesize enzyme inhibitors and

receptor binding ligands, aiding in the elucidation of biological pathways and disease

mechanisms.[3]

Safety and Handling
As with any active chemical reagent, proper handling of 2-Bromo-5-nitrothiazole is essential.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4]

Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338.[4]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while

wearing safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials. For long-term storage,

keeping it under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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